1-(Isobutylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
Description
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-methylpropylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-13(2)11-22(19,20)16-10-6-7-14(16)12-21(17,18)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMDZUKVEDUJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isobutylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with isobutylsulfonyl chloride and phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Isobutylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding pyrrolidine derivative.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrrolidine derivatives, and various substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Isobutylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Isobutylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
PF-543
- Structure: (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride .
- Key Features: Contains a phenylsulfonylmethyl group linked to a phenoxy moiety and a pyrrolidinemethanol backbone.
- Biological Activity : A potent sphingosine kinase 1 (SphK1) inhibitor with >100-fold selectivity over SphK2 (Ki >4.3 nM) .
- Comparison : Unlike the target compound, PF-543 includes a hydroxymethyl group and a complex aromatic system, enhancing its specificity for SphK1. The absence of an isobutylsulfonyl group in PF-543 suggests divergent pharmacokinetic profiles.
Methyl 1-((benzamido)carbo-N-thioly)-5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1c)
- Structure : Features a phenylsulfonyl group at position 4 and a chlorophenyl substituent at position 5 .
- Synthesis : Prepared via refluxing acetonitrile, indicating thermal stability under harsh conditions .
- Comparison : The additional chlorophenyl and benzamido groups in 1c may enhance lipophilicity compared to the target compound. The carboxylate ester could also influence metabolic stability.
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide Derivatives
- Structure : Includes urea and benzamide functionalities .
- Molecular Weight : 459.2 (higher than the target compound, estimated at ~380–400 based on substituents).
Fluorolintane (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine)
- Structure : Substituted with fluorophenyl and phenylethyl groups .
- Activity : Exhibits opioid receptor activity, highlighting the pharmacological diversity of pyrrolidine derivatives .
- Comparison : The absence of sulfonyl groups in fluorolintane underscores the critical role of substituents in directing biological targets.
Data Table: Key Structural Analogues
Biological Activity
1-(Isobutylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a synthetic organic compound classified under sulfonyl-containing pyrrolidines. Its structural characteristics, including the presence of both isobutylsulfonyl and phenylsulfonyl groups, suggest potential biological activities that warrant investigation. This article reviews its biological activity, synthesis, mechanism of action, and applications in scientific research.
Chemical Structure and Properties
The compound's IUPAC name is 2-(benzenesulfonylmethyl)-1-(2-methylpropylsulfonyl)pyrrolidine. Its molecular formula is , and it has a molecular weight of 357.49 g/mol. The compound features a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonyl groups can form strong interactions with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. This interaction may influence cellular pathways related to various biological processes.
Enzyme Inhibition
Studies indicate that compounds with sulfonyl groups often exhibit enzyme inhibition properties. For instance, the compound may inhibit serine proteases or other enzymes involved in inflammatory pathways, making it a candidate for further investigation in therapeutic applications against inflammation-related conditions.
Case Studies
- Inhibition of Enzymatic Activity : A study focusing on sulfonamide derivatives demonstrated significant inhibition of certain proteases, suggesting similar potential for this compound .
- Antimicrobial Activity : Research into related compounds showed promising results against Gram-positive bacteria, indicating that this compound could be tested for similar effects .
- Cellular Pathway Modulation : Investigations into the modulation of cellular signaling pathways by sulfonamide derivatives revealed that they could influence pathways involved in cell proliferation and apoptosis .
Applications in Scientific Research
The unique structural features of this compound make it valuable in several areas:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
- Biological Studies : Used in enzyme inhibition studies and protein-ligand interaction research.
- Pharmaceutical Development : Potential use in developing new drugs targeting inflammatory diseases or infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
